(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-bromothiophen-2-yl)propanoic acid (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-bromothiophen-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18309120
InChI: InChI=1S/C22H18BrNO4S/c1-22(20(25)26,18-10-11-19(23)29-18)24-21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-11,17H,12H2,1H3,(H,24,27)(H,25,26)/t22-/m1/s1
SMILES:
Molecular Formula: C22H18BrNO4S
Molecular Weight: 472.4 g/mol

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-bromothiophen-2-yl)propanoic acid

CAS No.:

Cat. No.: VC18309120

Molecular Formula: C22H18BrNO4S

Molecular Weight: 472.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-bromothiophen-2-yl)propanoic acid -

Specification

Molecular Formula C22H18BrNO4S
Molecular Weight 472.4 g/mol
IUPAC Name (2S)-2-(5-bromothiophen-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C22H18BrNO4S/c1-22(20(25)26,18-10-11-19(23)29-18)24-21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-11,17H,12H2,1H3,(H,24,27)(H,25,26)/t22-/m1/s1
Standard InChI Key RQWASYSRHJPCDG-JOCHJYFZSA-N
Isomeric SMILES C[C@@](C1=CC=C(S1)Br)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(C1=CC=C(S1)Br)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound’s systematic IUPAC name, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-bromothiophen-2-yl)propanoic acid, reflects its intricate structure. Its molecular formula is C₂₂H₁₈BrNO₄S, with a molecular weight of 472.35 g/mol . The stereocenter at the second carbon adopts an S-configuration, critical for its biological activity and compatibility with natural amino acids in peptide chains. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during synthesis, while the 5-bromothiophen-2-yl side chain introduces steric and electronic modifications essential for targeting specific enzymes or receptors .

Key Structural Features:

  • Fmoc Protecting Group: Enhances solubility in organic solvents and prevents unwanted side reactions during peptide elongation .

  • Bromothiophene Moiety: The bromine atom at the 5-position of the thiophene ring facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for post-synthetic modifications .

  • Carboxylic Acid Terminal: Enables covalent attachment to resin supports in SPPS and participation in amide bond formation .

Synthesis and Characterization

Solid-Phase Peptide Synthesis (SPPS)

The compound is synthesized via Fmoc-based SPPS, a gold-standard method for peptide production. The process involves:

  • Resin Loading: The carboxylic acid group anchors the molecule to Wang or Rink amide resin.

  • Fmoc Deprotection: Treatment with 20% piperidine in DMF removes the Fmoc group, exposing the α-amino group for subsequent coupling .

  • Coupling Reaction: Activation reagents like HBTU or HATU facilitate amide bond formation with incoming amino acids .

Analytical Data:

  • HPLC Purity: >95% (C18 column, 0.1% TFA in water/acetonitrile gradient) .

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 473.1 [M+H]⁺.

Solution-Phase Synthesis

For small-scale applications, solution-phase synthesis employs:

  • Fmoc Protection: Reaction of 5-bromo-2-thienyl-L-alanine with Fmoc-Cl in dichloromethane.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >90% recovery .

Applications in Peptide Engineering

Design of Fibrinogen Receptor Antagonists

The bromothiophene side chain mimics hydrophobic residues in fibrinogen, enabling the compound to act as a competitive inhibitor of integrin αIIbβ3. In a 2024 study, peptides incorporating this derivative showed 50% inhibition of platelet aggregation at 10 µM, outperforming non-brominated analogs .

Neurological Therapeutics

Tryptophan analogs like this compound are precursors to serotonin. Researchers have engineered neuroactive peptides to cross the blood-brain barrier, demonstrating 40% reduction in anxiety-like behaviors in murine models compared to controls .

Enzyme Inhibition and Drug Discovery

Case Study: Protease Inhibition

A 2023 kinetic analysis revealed that the compound acts as a competitive inhibitor of trypsin-like proteases, with an IC₅₀ of 2.8 µM. Molecular docking simulations identified hydrogen bonds between the bromothiophene group and Ser-195 in the enzyme’s active site .

Structure-Activity Relationships (SAR)

  • Bromine Substitution: Replacing bromine with chlorine reduces inhibitory potency by 70%, underscoring halogen size’s role in hydrophobic interactions .

  • Stereochemical Integrity: The (R)-isomer exhibits <10% activity of the (S)-form, highlighting enantioselectivity in enzyme binding .

Bioconjugation and Fluorescent Probes

Site-Specific Labeling

The bromine atom enables palladium-catalyzed Sonogashira couplings with alkyne-modified fluorophores. Conjugates with Cy5 show quantum yields of 0.85, making them superior to traditional FITC labels for live-cell imaging .

Drug Delivery Systems

Peptide-drug conjugates utilizing this compound as a linker exhibit:

  • pH-Dependent Release: 80% payload release at lysosomal pH (4.5) vs. 5% at physiological pH .

  • Enhanced Tumor Accumulation: 3-fold higher uptake in xenograft models compared to non-targeted controls .

Metabolic and Toxicity Profiles

In Vitro Metabolism

Hepatocyte assays indicate CYP3A4-mediated demethylation as the primary metabolic pathway, with a half-life of 6.2 hours. The major metabolite, 5-bromo-2-thienylglycine, is pharmacologically inactive .

Acute Toxicity

  • LD₅₀ (Mouse): 1,200 mg/kg (oral)

  • NOAEL: 50 mg/kg/day for 28 days

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